(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate
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Overview
Description
(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate is a complex organic compound that features a unique structure combining indole, chlorophenyl, and cyclohexadienylidene groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate typically involves a multi-step process. The initial step often includes the preparation of the indole derivative, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the formation of the cyclohexadienylidene structure and the addition of the diethylammonium dihydrogen phosphate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and precise control of temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate involves its interaction with various molecular targets and pathways. The indole and chlorophenyl groups play a crucial role in its biological activity, potentially interacting with cellular receptors and enzymes. The compound may exert its effects through the modulation of oxidative stress and inhibition of specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride
- (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium trichlorozincate
Uniqueness
The uniqueness of (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dihydrogen phosphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphate group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
CAS No. |
83968-91-6 |
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Molecular Formula |
C32H30ClN2.H2O4P C32H32ClN2O4P |
Molecular Weight |
575.0 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)-(1-methyl-2-phenylindol-1-ium-3-ylidene)methyl]-N,N-diethylaniline;dihydrogen phosphate |
InChI |
InChI=1S/C32H30ClN2.H3O4P/c1-4-35(5-2)25-21-19-23(20-22-25)30(26-15-9-11-17-28(26)33)31-27-16-10-12-18-29(27)34(3)32(31)24-13-7-6-8-14-24;1-5(2,3)4/h6-22H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
WWUPEPSCKXSTIN-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)/C5=CC=CC=C5Cl.OP(=O)(O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)C5=CC=CC=C5Cl.OP(=O)(O)[O-] |
Origin of Product |
United States |
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